4-Bromo-5-ethylthiophene-2-carbohydrazide

Übersicht

Beschreibung

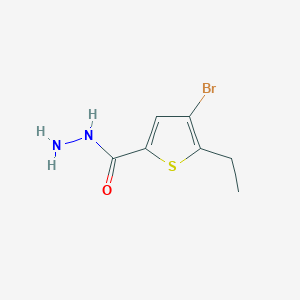

4-Bromo-5-ethylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethyl group attached to the thiophene ring

Vorbereitungsmethoden

The synthesis of 4-Bromo-5-ethylthiophene-2-carbohydrazide typically involves the reaction of 4-bromo-5-ethylthiophene-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

4-Bromo-5-ethylthiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-ethylthiophene-2-carbohydrazide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-ethylthiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.

Medicine: Preliminary studies suggest that derivatives of this compound may have antimicrobial or anticancer properties, making it a candidate for drug development.

Industry: While not widely used in industrial applications, it serves as a precursor for the synthesis of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-ethylthiophene-2-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-5-ethylthiophene-2-carbohydrazide can be compared to other thiophene derivatives, such as:

4-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the ethyl group and carbohydrazide moiety.

5-Ethyl-2-thiophenecarboxylic acid: Similar structure but lacks the bromine atom and carbohydrazide moiety.

2-Amino-4-bromothiophene: Contains an amino group instead of the carbohydrazide moiety.

Biologische Aktivität

4-Bromo-5-ethylthiophene-2-carbohydrazide is an organic compound characterized by a thiophene ring with a bromine atom and an ethyl group, along with a carbohydrazide functional group. Its molecular formula is C₉H₈BrN₃S. This compound has garnered attention for its potential applications in pharmaceuticals due to its unique structural properties that may confer various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available thiophene derivatives. A common synthetic route includes the bromination of 5-ethylthiophene followed by the formation of the carbohydrazide through hydrazinolysis. This method yields the desired compound in moderate to high purity, suitable for biological testing.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli. However, its activity against fungal strains appears limited, suggesting a selective spectrum of action.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against several cancer cell lines using the MTT assay. The compound showed promising results, particularly against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HePG-2 | 15.3 |

| MCF-7 | 20.7 |

| PC-3 | 25.0 |

| HCT-116 | 30.5 |

Preliminary computational studies suggest that this compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions. These interactions may play a crucial role in its antimicrobial and anti-cancer activities, providing insights into its potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, including this compound, researchers found that the compound displayed superior activity against E. coli compared to structurally similar compounds, indicating its potential as a lead compound for developing new antibiotics .

- Cancer Cell Proliferation : Another investigation assessed the impact of this compound on different cancer cell lines, revealing that it significantly inhibited cell proliferation in HePG-2 cells, suggesting its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-5-ethylthiophene-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by hydrazide formation. For example, analogous compounds like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide ( ) are synthesized via nucleophilic substitution or condensation reactions. Optimization includes controlling temperature (0–5°C for bromination), stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor), and solvent selection (e.g., ethanol or THF). Characterization via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm hydrazide (-CONHNH2) and ethyl group signals. For example, the ethyl group appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.6 ppm), while the carbohydrazide NH protons resonate at δ 8.5–10.0 ppm ().

- IR : Stretching frequencies at ~3200–3400 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~600–700 cm⁻¹ (C-Br) validate functional groups ( ).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns identify bromine isotopes (e.g., 79Br/81Br doublet) .

Q. How can purity and stability of this compound be assessed under laboratory storage conditions?

- Methodological Answer : Use HPLC with UV detection (λ ~254 nm) to monitor degradation. Stability studies involve accelerated aging (e.g., 40°C/75% RH for 4 weeks) and comparing pre-/post-storage NMR spectra. For brominated analogs, decomposition via debromination or hydrolysis is common; thus, storage at −20°C in amber vials under inert atmosphere is recommended ( ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SCXRD using SHELX software ( ) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, reports a thiazole derivative’s crystal structure with anisotropic displacement parameters refined via SHELXL. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and Olex2/WinGX for visualization ensures accuracy .

Q. What strategies are effective for designing bioisosteres of this compound to enhance pharmacological activity?

- Methodological Answer : Replace the bromine atom with electron-withdrawing groups (e.g., -CF3) or modify the ethyl group to cyclopropyl for steric effects. and highlight thiophene-carboxamide analogs where bromine substitution impacts receptor binding. Computational docking (e.g., AutoDock Vina) and SAR studies guide rational design .

Q. How can conflicting NMR data from synthetic intermediates be reconciled?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism in hydrazides). Use variable-temperature NMR (VT-NMR) to observe coalescence of split signals. For example, reports broadening of NH signals at elevated temperatures due to hindered rotation. 2D techniques (HSQC, HMBC) resolve overlapping peaks .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings. For instance, details palladium-catalyzed coupling of bromothiophenes with aryl boronic acids. Monitor reaction progress via GC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (K2CO3 in dioxane/water) .

Eigenschaften

IUPAC Name |

4-bromo-5-ethylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWMGRCTVJVNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391737 | |

| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-57-2 | |

| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.